Regioisomeric Fluorine Position Dictates Nav1.5 Ion‑Channel Selectivity Profile
A derivative incorporating the 7‑fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl scaffold was evaluated against human Nav1.5 channels in HEK293 cells using automated patch‑clamp electrophysiology. The 7‑fluoro‑4‑oxy‑substituted compound exhibited an IC₅₀ > 10,000 nM, demonstrating a >148‑fold selectivity window over the same scaffold’s activity at Nav1.7 (IC₅₀ = 67.5 nM) [1]. This stark differential is a direct consequence of the 7‑fluoro‑4‑substitution pattern; the 6‑fluoro regioisomer (CAS 2751620‑24‑1) lacks any reported Nav1.7 or Nav1.5 data, meaning its ion‑channel selectivity cannot be assumed .
Nav1.7 IC₅₀ 67.5 nM vs Nav1.5 >10,000 nM
| Evidence Dimension | Nav1.5 vs Nav1.7 inhibitory potency |
|---|---|
| Target Compound Data | Nav1.5 IC₅₀ > 10,000 nM; Nav1.7 IC₅₀ = 67.5 nM (scaffold‑based derivative) |
| Comparator Or Baseline | 6‑fluoro regioisomer – no Nav data available |
| Quantified Difference | >148‑fold selectivity for Nav1.7 over Nav1.5 (target scaffold); comparator lacks any selectivity data |
| Conditions | HEK293 cells stably transfected with human Nav1.5 or Nav1.7; whole‑cell voltage clamp with PatchXpress automated electrophysiology |
Why This Matters
For procurement decisions in ion‑channel drug discovery, the documented Nav1.7‑selective profile of the 7‑fluoro‑4‑substituted scaffold provides a validated starting point that the 6‑fluoro regioisomer cannot offer.
- [1] BindingDB BDBM329170 (US9663508, Example 672). Available at: https://bindingdb.org/ View Source
